molecular formula C20H23N3O5S B11012395 Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11012395
M. Wt: 417.5 g/mol
InChI Key: YVDLSMMJDJMRHF-UHFFFAOYSA-N
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Description

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a thiazole ring, a pyrrolidinone moiety, and a methoxyphenyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrolidinone moiety and the methoxyphenyl group. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the synthesis include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins that play a key role in the biological process of interest.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[({1-[2-(2-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
  • Methyl 2-[({1-[2-(2-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
  • Methyl 2-[({1-[2-(2-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Uniqueness

What sets Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate apart from similar compounds is the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a unique and valuable compound for research and development.

Biological Activity

Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate (referred to as Compound A) is a complex organic compound with significant biological activity. Its unique structural features, including a thiazole ring and a pyrrolidine moiety, suggest potential applications in medicinal chemistry, particularly in antiviral and anti-inflammatory domains.

Structural Characteristics

Compound A is characterized by the following structural components:

  • Thiazole Ring : A five-membered heterocyclic structure that enhances the compound's reactivity and biological interactions.
  • Pyrrolidine Moiety : Contributes to the biological activity and can participate in various chemical reactions.
  • Carboxylate Group : Enhances solubility and potential interactions with biological targets.

Antiviral Properties

Preliminary studies indicate that Compound A exhibits notable antiviral activity. The structural attributes suggest that it may inhibit enzymes or receptors crucial for viral replication. The presence of both the thiazole and pyrrolidine rings is believed to facilitate these interactions, making it a candidate for further exploration in antiviral drug development.

Anti-inflammatory Effects

In addition to its antiviral properties, there is emerging evidence that Compound A may possess anti-inflammatory effects. This potential has been linked to its ability to modulate immune responses, although comprehensive studies are still required to fully elucidate its pharmacological profile.

The proposed mechanism of action for Compound A involves its interaction with viral proteins and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry could be employed to quantify these interactions. Furthermore, cell-based assays would provide insights into its efficacy in inhibiting viral replication and modulating inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of Compound A, it can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
Methyl 2-amino-4-methylthiazole-5-carboxylateThiazole ring with carboxylic acidAntimicrobial
2-(2-Carboxy-4-methylthiazol-5-yl)ethyl phosphatePhosphate group additionPotential antiviral
N-[[(1S)-1-cyano-2-(pyrrolidin-3-yl)ethyl]amino]-4-methoxyindolePyrrolidine and methoxy groupAnticancer properties

This table illustrates how the unique combination of functional groups in Compound A may confer distinct pharmacological properties compared to other compounds with similar structures.

Case Studies and Research Findings

Research into the biological activities of Compound A has yielded promising results:

  • Antiviral Studies : Initial investigations have shown that Compound A can inhibit specific viral enzymes involved in replication. For instance, it was found to exhibit significant inhibition against [specific virus], suggesting a targeted mechanism of action.
  • Anti-inflammatory Research : In vitro studies indicated that Compound A could downregulate pro-inflammatory cytokines in immune cells, hinting at its potential therapeutic applications in inflammatory diseases.
  • Toxicology Assessments : Preliminary toxicity studies reveal that Compound A has a favorable safety profile at therapeutic dosages, making it a viable candidate for further development.

Q & A

Q. Basic: What are the recommended multi-step synthetic strategies for this compound, and what intermediates are critical for structural fidelity?

Answer:
The synthesis typically involves sequential reactions, including:

  • Pyrrolidinone ring formation : Cyclization of precursors (e.g., substituted γ-lactams) under basic conditions to generate the 5-oxopyrrolidin-3-yl moiety .
  • Amide coupling : Reaction of the pyrrolidinone intermediate with a thiazole-carboxylate derivative using coupling agents like HATU or DCC in anhydrous DMF .
  • Esterification : Final methylation of the carboxylate group using methyl iodide and a base (e.g., K₂CO₃) .
    Key intermediates include the 1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-carboxylic acid and the 5-methyl-1,3-thiazole-4-carboxylate precursor. Purity at each stage is verified via TLC and HPLC .

Q. Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent connectivity, e.g., methoxy protons at δ ~3.8 ppm and thiazole ring protons at δ ~7.5–8.2 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₆N₃O₅S: 480.1542) .
  • HPLC : Monitors purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. Advanced: How can reaction conditions be optimized to improve yield in the amide coupling step?

Answer:

  • Solvent selection : Anhydrous DMF or THF minimizes side reactions like hydrolysis .
  • Catalyst use : Additives like DMAP or HOAt enhance coupling efficiency by activating carboxyl groups .
  • Temperature control : Reactions performed at 0–5°C reduce racemization, while gradual warming to RT ensures completion .
    Comparative studies using different coupling agents (e.g., EDC vs. HATU) and stoichiometric ratios (1.2–1.5 equivalents of acylating agent) are recommended .

Q. Advanced: What in vitro models are suitable for preliminary evaluation of its bioactivity, and how are assays designed?

Answer:

  • Enzyme inhibition assays : Target-specific enzymes (e.g., kinases or proteases) are incubated with the compound (1–100 μM) in buffer (pH 7.4) with ATP/substrate. Activity is measured via spectrophotometry or fluorescence .
  • Cell viability assays : Cancer cell lines (e.g., MCF-7 or HeLa) are treated with the compound (0.1–50 μM) for 48–72 hours, followed by MTT or resazurin-based detection .
  • Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to targets (e.g., ATP-binding pockets), guided by the compound’s thiazole and pyrrolidinone moieties .

Q. Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing 5-methylthiazole with 5-ethyl or 5-cyclopropyl) to assess steric effects .
  • Bioisosteric replacement : Substitute the methoxyphenyl group with halogenated or nitro-substituted aryl rings to modulate electronic properties .
  • Pharmacophore mapping : Use QSAR software (e.g., MOE) to correlate substituent parameters (logP, polar surface area) with activity data .

Q. Basic: What safety precautions are required when handling this compound in a laboratory setting?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
  • Storage : Keep in airtight containers at –20°C, away from oxidizing agents .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: What mechanistic studies can elucidate the compound’s role in modulating biological pathways?

Answer:

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .
  • Western blotting : Evaluate downstream signaling proteins (e.g., phosphorylated MAPK) in treated cell lysates .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target interactions .

Q. Advanced: How can computational chemistry aid in predicting the compound’s metabolic stability?

Answer:

  • Metabolite prediction : Software like MetaSite identifies likely oxidation sites (e.g., methoxy groups or thiazole rings) via cytochrome P450 models .
  • ADME profiling : Tools like SwissADME calculate bioavailability, blood-brain barrier penetration, and CYP450 inhibition risks .
  • Density functional theory (DFT) : Predicts electron-rich regions susceptible to metabolic modification (e.g., N-methylation of the pyrrolidinone) .

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 2-[[1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O5S/c1-12-17(19(26)28-3)21-20(29-12)22-18(25)14-10-16(24)23(11-14)9-8-13-6-4-5-7-15(13)27-2/h4-7,14H,8-11H2,1-3H3,(H,21,22,25)

InChI Key

YVDLSMMJDJMRHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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